molecular formula C17H13NO2 B11857416 6-Methyl-3-phenylquinoline-4-carboxylic acid

6-Methyl-3-phenylquinoline-4-carboxylic acid

Cat. No.: B11857416
M. Wt: 263.29 g/mol
InChI Key: ZFMAWRNLVCVCAT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

6-Methyl-3-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid
  • 3-Phenylquinoline-4-carboxylic acid
  • 6-Methylquinoline-4-carboxylic acid

Uniqueness

6-Methyl-3-phenylquinoline-4-carboxylic acid is unique due to the presence of both a methyl and a phenyl group on the quinoline ring. This structural feature can enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

6-methyl-3-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)16(17(19)20)14(10-18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)

InChI Key

ZFMAWRNLVCVCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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